molecular formula C23H26N4O2S B2640989 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008184-33-5

5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2640989
CAS No.: 1008184-33-5
M. Wt: 422.55
InChI Key: RWUUYEFLSSWUDM-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a furan ring, and a thiazolo[3,2-b][1,2,4]triazole core

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-14-6-8-17(9-7-14)19(26-12-15(2)11-16(3)13-26)20-22(28)27-23(30-20)24-21(25-27)18-5-4-10-29-18/h4-10,15-16,19,28H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUUYEFLSSWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the intermediate compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the piperidine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the thiazolo[3,2-b][1,2,4]triazole core or the furan ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids, halides.

    Acids/Bases: Hydrochloric acid, sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazolo[3,2-b][1,2,4]triazole core may yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol likely involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s various functional groups enable it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-one

Uniqueness

The uniqueness of 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its structural features allow for diverse chemical modifications, enabling the exploration of a wide range of applications.

Biological Activity

The compound 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The thiazolo-triazole framework is notable for its diverse biological activities, including anticancer properties and enzyme inhibition.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₂S
Molecular Weight365.47 g/mol
CAS Number[Not available]
Melting Point[Not available]
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazolo[3,2-b][1,2,4]triazoles have been reported to inhibit various cancer cell lines. The compound has been evaluated against breast, colon, lung, and prostate cancer cell lines.

Mechanism of Action:
The proposed mechanism includes the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and transcription. By disrupting these processes, the compound induces apoptosis in cancer cells.

Case Studies

  • In Vitro Studies:
    In vitro assays demonstrated that the compound exhibited cytotoxic effects at low micromolar concentrations. Compared to standard chemotherapeutics like etoposide, it showed lower toxicity to normal cells while maintaining effectiveness against cancer cells.
  • Molecular Docking Studies:
    Molecular docking simulations have indicated strong binding affinities to target proteins involved in cancer progression. This suggests a potential for the compound to act as a lead in drug development.
  • Reactive Oxygen Species (ROS) Induction:
    The compound has been shown to increase ROS levels in treated cancer cells, contributing to oxidative stress and subsequent cell death.

Additional Biological Activities

Beyond anticancer properties, the compound may also exhibit activities such as:

  • Antimicrobial Effects: Similar thiazole derivatives have shown promise against bacterial strains.
  • Anti-inflammatory Properties: Compounds with related structures have been investigated for their ability to modulate inflammatory pathways.

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